molecular formula C10H12O4S B14142778 6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid CAS No. 89111-18-2

6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid

Cat. No.: B14142778
CAS No.: 89111-18-2
M. Wt: 228.27 g/mol
InChI Key: IIYFTKSEVAAFMH-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2-thiabicyclo[320]hept-3-ene-6,7-dicarboxylic acid is a bicyclic compound featuring a sulfur atom within its structure

Preparation Methods

The synthesis of 6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid typically involves the functionalization of the 6,7-double bond in a bicyclic sulfone precursor. One common method includes the thermal extrusion of sulfur dioxide (SO₂), which allows for the formation of seven-membered ring systems via a Cope rearrangement of the resulting cis-1,2-divinyl intermediates . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, often using specific catalysts or reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid exerts its effects involves the functionalization of its double bond and the subsequent formation of reactive intermediates. These intermediates can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of atoms and the presence of the sulfur atom, which imparts distinct reactivity and stability characteristics.

Properties

CAS No.

89111-18-2

Molecular Formula

C10H12O4S

Molecular Weight

228.27 g/mol

IUPAC Name

6,7-dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid

InChI

InChI=1S/C10H12O4S/c1-9(7(11)12)5-3-4-15-6(5)10(9,2)8(13)14/h3-6H,1-2H3,(H,11,12)(H,13,14)

InChI Key

IIYFTKSEVAAFMH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C=CSC2C1(C)C(=O)O)C(=O)O

Origin of Product

United States

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